molecular formula C11H13FN2O3 B5008344 4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine

4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine

Cat. No.: B5008344
M. Wt: 240.23 g/mol
InChI Key: LHUDCVLOZNVKOS-UHFFFAOYSA-N
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Description

4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a fluorinated nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine typically involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally involves:

    Nucleophilic Substitution Reaction: The nitroaniline derivative undergoes nucleophilic substitution with morpholine in the presence of a suitable base, such as potassium carbonate, to form the morpholine derivative.

    Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of microfluidic devices has also been explored for the continuous synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and ammonium chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron powder and ammonium chloride in ethanol or water.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Reduction: 4-(2-fluoro-5-methyl-4-aminophenyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine is primarily related to its interaction with biological macromolecules. The compound can act as an inhibitor or modulator of specific enzymes or receptors. The presence of the nitro group and the fluorine atom enhances its binding affinity and specificity towards certain molecular targets, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluoro-4-nitrophenyl)morpholine
  • 4-(5-fluoro-2-nitrophenyl)morpholine
  • 4-(4-fluoro-2-nitrophenyl)morpholine

Uniqueness

4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-8-6-11(13-2-4-17-5-3-13)9(12)7-10(8)14(15)16/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUDCVLOZNVKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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